Cas no 93276-68-7 (1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one)

93276-68-7 structure
상품 이름:1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one
CAS 번호:93276-68-7
MF:C10H12O4S
메가와트:228.264882087708
CID:4336609
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- Ethanone, 1-[2-methoxy-4-(methylsulfonyl)phenyl]-
- 1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one
- 1-[2-Methoxy-4-(methylsulfonyl)phenyl]ethanone
-
- 인치: 1S/C10H12O4S/c1-7(11)9-5-4-8(15(3,12)13)6-10(9)14-2/h4-6H,1-3H3
- InChIKey: JVQGUFFLRWJCFM-UHFFFAOYSA-N
- 미소: C(=O)(C1=CC=C(S(C)(=O)=O)C=C1OC)C
실험적 성질
- 밀도: 1.222±0.06 g/cm3(Predicted)
- 비등점: 424.3±45.0 °C(Predicted)
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9843005-10.0g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 10.0g |
$3687.0 | 2022-12-02 | |
Enamine | EN300-9843005-5.0g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 5.0g |
$2933.0 | 2022-12-02 | |
Enamine | EN300-9843005-1.0g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 1.0g |
$1117.0 | 2022-12-02 | |
Enamine | BBV-55255836-10g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 10g |
$3687.0 | 2023-09-01 | |
Enamine | BBV-55255836-2.5g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 2.5g |
$2316.0 | 2023-09-01 | |
Enamine | BBV-55255836-5g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 5g |
$2933.0 | 2023-09-01 | |
Enamine | EN300-9843005-2.5g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 2.5g |
$2316.0 | 2022-12-02 | |
Enamine | BBV-55255836-1g |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one |
93276-68-7 | 95% | 1g |
$1117.0 | 2023-09-01 |
1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one 관련 문헌
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
93276-68-7 (1-(4-methanesulfonyl-2-methoxyphenyl)ethan-1-one) 관련 제품
- 75413-09-1(3-oxo-3H-pyrrolizine-2-carboxylic acid)
- 2172535-16-7(1-(4-chloro-3-methylphenyl)-5-(chloromethyl)-1H-pyrazole)
- 1805963-70-5(Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate)
- 1427195-05-8(4-2-(5-Bromo-pyridin-2-yloxy)-ethyl-morpholine Hydrochloride)
- 2097976-54-8(1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid)
- 51707-35-8(2-(Hydroxymethyl)benzohydrazide)
- 2768327-47-3((3-Methoxy-2-methylpropyl)(methyl)amine hydrochloride)
- 1807078-57-4(Ethyl 5-(difluoromethyl)-2-hydroxy-4-methylpyridine-3-carboxylate)
- 1261671-02-6(2-Bromo-6-cyanobenzylamine)
- 80381-63-1(3-amino-2,5,6-trimethylthieno2,3-dpyrimidin-4(3H)-one)
추천 공급업체
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

pengshengyue
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
